molecular formula C12H15N3O B7841368 3-(3-methyl-5-propyl-4H-1,2,4-triazol-4-yl)phenol

3-(3-methyl-5-propyl-4H-1,2,4-triazol-4-yl)phenol

Cat. No.: B7841368
M. Wt: 217.27 g/mol
InChI Key: VIDVWORNXITSGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-methyl-5-propyl-4H-1,2,4-triazol-4-yl)phenol is an organic compound that belongs to the class of phenyl-1,2,4-triazoles. These compounds are characterized by the presence of a 1,2,4-triazole ring substituted by a phenyl group. The 1,2,4-triazole ring is known for its diverse biological activities and is a core moiety in many pharmaceutical agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methyl-5-propyl-4H-1,2,4-triazol-4-yl)phenol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methyl-5-propyl-1H-1,2,4-triazole with phenol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process starting from readily available raw materials. The process often includes steps such as nitration, reduction, and cyclization, followed by purification to obtain the final product in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(3-methyl-5-propyl-4H-1,2,4-triazol-4-yl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-methyl-5-propyl-4H-1,2,4-triazol-4-yl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-methyl-5-propyl-4H-1,2,4-triazol-4-yl)phenol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-methyl-5-propyl-4H-1,2,4-triazol-4-yl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenolic group with a triazole ring makes it a versatile compound for various applications .

Properties

IUPAC Name

3-(3-methyl-5-propyl-1,2,4-triazol-4-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-3-5-12-14-13-9(2)15(12)10-6-4-7-11(16)8-10/h4,6-8,16H,3,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIDVWORNXITSGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(N1C2=CC(=CC=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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